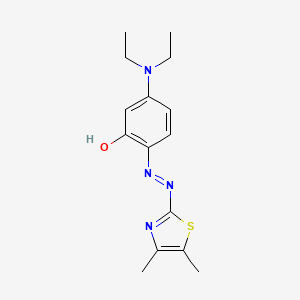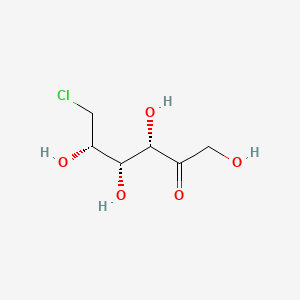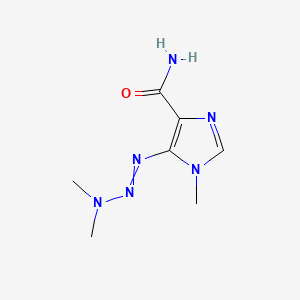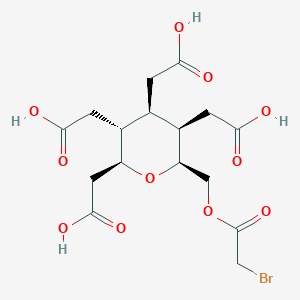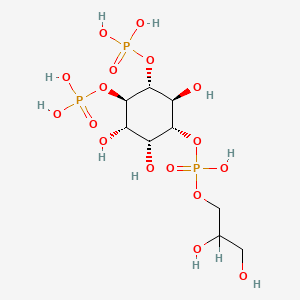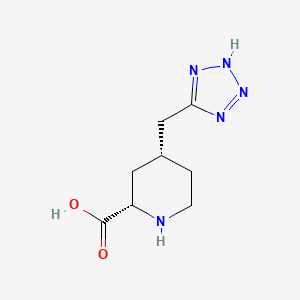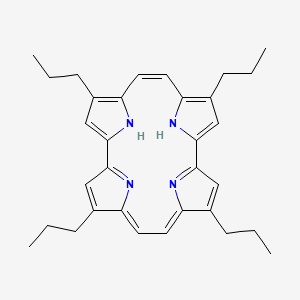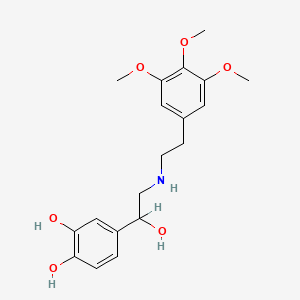
Beclobrate
Vue d'ensemble
Description
Le BÉCLOBRATE est un dérivé de l'acide fibrique connu pour ses puissants effets hypolipémiants, abaissant le cholestérol et les triglycérides. Il est principalement utilisé dans le traitement de l'hyperlipidémie, une affection caractérisée par des taux élevés de lipides dans le sang. Le BÉCLOBRATE s'est avéré efficace pour réduire le cholestérol des lipoprotéines de basse densité (LDL) et les triglycérides tout en augmentant le cholestérol des lipoprotéines de haute densité (HDL) .
Applications De Recherche Scientifique
Beclobrate has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound to study the effects of fibric acid derivatives on lipid metabolism.
Biology: Research on this compound has provided insights into the mechanisms of lipid regulation and the role of fibric acid derivatives in cellular processes.
Medicine: this compound is used in the treatment of hyperlipidemia and related conditions, such as diabetes mellitus and cardiovascular diseases. .
Industry: This compound is used in the pharmaceutical industry for the development of lipid-lowering medications
Mécanisme D'action
Beclobrate exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism. By activating PPARs, this compound enhances the clearance of triglyceride-rich lipoproteins and increases the oxidation of fatty acids. This leads to a reduction in LDL cholesterol and triglycerides and an increase in HDL cholesterol .
Analyse Biochimique
Biochemical Properties
Beclobrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) modulator . By activating PPARα, this compound enhances the expression of genes involved in lipid metabolism, leading to increased lipoprotein lipase activity and improved clearance of triglyceride-rich lipoproteins . This interaction results in the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol levels .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By activating PPARα, this compound enhances fatty acid oxidation and reduces triglyceride synthesis in hepatocytes . Additionally, this compound has been shown to inhibit platelet activation by blocking prostaglandin synthesis, thereby reducing the risk of thrombosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PPARα. Upon binding to PPARα, this compound induces a conformational change that allows the receptor to interact with specific response elements in the DNA, leading to the transcriptional activation of target genes involved in lipid metabolism . This results in increased expression of enzymes such as lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins . This compound also inhibits the synthesis of apolipoprotein C-III, a protein that inhibits lipoprotein lipase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The product is stable and maintains its efficacy over extended periods. Long-term studies have shown that this compound can lead to sustained reductions in LDL cholesterol and triglycerides, with corresponding increases in HDL cholesterol . The stability and degradation of this compound have been well-documented, ensuring its consistent performance in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces LDL cholesterol and triglycerides without significant adverse effects . At higher doses, this compound may cause toxic effects, including liver damage and muscle toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipoprotein lipase and apolipoprotein C-III, leading to increased clearance of triglyceride-rich lipoproteins . This compound also enhances fatty acid oxidation and reduces triglyceride synthesis in hepatocytes, contributing to its lipid-lowering effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily taken up by hepatocytes, where it exerts its lipid-lowering effects . This compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, ensuring its targeted action in lipid metabolism .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with PPARα to modulate gene expression . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, ensuring its effective function in lipid metabolism .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du BÉCLOBRATE implique plusieurs étapes, à partir du précurseur approprié de l'acide fibrique. Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Des détails spécifiques sur les voies synthétiques et les conditions réactionnelles ne sont pas facilement disponibles dans la littérature, mais il est connu que le processus implique plusieurs étapes de transformations chimiques .
Méthodes de production industrielle
La production industrielle du BÉCLOBRATE suit probablement des voies synthétiques similaires à celles utilisées en laboratoire, mais à plus grande échelle. Cela implique l'utilisation d'équipements et de réactifs de qualité industrielle pour garantir une production efficace et rentable du composé. Les méthodes et conditions exactes utilisées dans la production industrielle sont exclusives et ne sont pas divulguées publiquement .
Analyse Des Réactions Chimiques
Types de réactions
Le BÉCLOBRATE subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour son métabolisme et ses effets thérapeutiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le BÉCLOBRATE comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir des réactions du BÉCLOBRATE comprennent ses métabolites, qui sont responsables de ses effets thérapeutiques. Ces métabolites sont formés par oxydation et réduction du composé parent .
Applications de la recherche scientifique
Le BÉCLOBRATE a été largement étudié pour ses applications dans divers domaines :
Chimie : Le BÉCLOBRATE est utilisé comme composé modèle pour étudier les effets des dérivés de l'acide fibrique sur le métabolisme des lipides.
Biologie : La recherche sur le BÉCLOBRATE a fourni des informations sur les mécanismes de la régulation des lipides et le rôle des dérivés de l'acide fibrique dans les processus cellulaires.
Médecine : Le BÉCLOBRATE est utilisé dans le traitement de l'hyperlipidémie et des affections associées, telles que le diabète sucré et les maladies cardiovasculaires. .
Industrie : Le BÉCLOBRATE est utilisé dans l'industrie pharmaceutique pour le développement de médicaments hypolipidémiants
Mécanisme d'action
Le BÉCLOBRATE exerce ses effets en activant les récepteurs activés par les proliférateurs de peroxysomes (PPAR), qui sont des récepteurs nucléaires impliqués dans la régulation du métabolisme des lipides. En activant les PPAR, le BÉCLOBRATE améliore l'élimination des lipoprotéines riches en triglycérides et augmente l'oxydation des acides gras. Cela conduit à une réduction du cholestérol LDL et des triglycérides et à une augmentation du cholestérol HDL .
Comparaison Avec Des Composés Similaires
Le BÉCLOBRATE est similaire aux autres dérivés de l'acide fibrique, tels que la fénoibrate, la bézafibrate et la gemfibrozil. Il a été démontré qu'il était plus efficace à des doses plus faibles par rapport à ces composés. Par exemple, une dose de 100 mg de BÉCLOBRATE est aussi efficace que 300 mg de fénoibrate, 600 mg de bézafibrate ou 900 mg de gemfibrozil . Cela fait du BÉCLOBRATE une option plus puissante pour le traitement de l'hyperlipidémie.
Liste des composés similaires
- Fénoibrate
- Bézafibrate
- Gemfibrozil
La puissance et l'efficacité uniques du BÉCLOBRATE à des doses plus faibles en font un ajout précieux à la gamme de médicaments hypolipidémiants disponibles .
Propriétés
IUPAC Name |
ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-4-20(3,19(22)23-5-2)24-18-12-8-16(9-13-18)14-15-6-10-17(21)11-7-15/h6-13H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQGBCXVCXMSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021600, DTXSID00866522 | |
| Record name | Beclobrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-{4-[(4-chlorophenyl)methyl]phenoxy}-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55937-99-0 | |
| Record name | Beclobrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55937-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beclobrate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055937990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beclobrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beclobrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLOBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USZ5MY269R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Beclobrate in lowering lipid levels?
A1: While the exact mechanism is not fully elucidated, research suggests this compound, specifically its active metabolite beclobric acid, exerts its lipid-lowering effects through multiple pathways. this compound enhances the activity of hepatic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [], an enzyme crucial for cholesterol biosynthesis. This leads to a reduction in cholesterol production. Additionally, this compound is believed to increase the activity of lipoprotein lipase, an enzyme responsible for breaking down triglycerides [].
Q2: How does this compound impact lipoprotein profiles?
A2: Studies demonstrate that this compound effectively reduces serum triglycerides, cholesterol, and phospholipids, primarily by decreasing the very-low-density lipoprotein (VLDL) fraction [, ]. It also shows a positive effect on high-density lipoprotein (HDL) cholesterol levels, increasing them in individuals with hyperlipidemia [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H23ClO3, and its molecular weight is 346.85 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided abstracts don't include specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of this compound [, ].
Q5: How is this compound metabolized in the body?
A5: Following oral administration, this compound undergoes rapid hydrolysis to its active metabolite, beclobric acid [, ]. Beclobric acid is then primarily metabolized via glucuronidation, forming beclobric acid glucuronide, which is the major excretion product []. Further metabolism involves oxidation of the methylene bridge to form carbinol and benzophenone metabolites. Additionally, the p-chloro substituted phenyl ring undergoes oxidation, leading to the formation of phenol metabolites and a dihydrodiol metabolite [].
Q6: Does this compound exhibit enantiospecific pharmacokinetics?
A6: Yes, significant differences exist in the pharmacokinetics of the two beclobric acid enantiomers. The (+)-enantiomer exhibits higher plasma concentrations and area under the curve (AUC) values compared to the (-)-enantiomer, indicating stereoselective disposition [, ].
Q7: Does this compound bind to plasma proteins?
A7: Yes, both beclobric acid enantiomers exhibit irreversible binding to plasma proteins, primarily through their acyl glucuronide metabolites. This binding was observed both in vitro and in vivo [].
Q8: What types of hyperlipidemia has this compound been investigated for?
A8: Research has primarily focused on this compound's efficacy in treating type IIa and IIb hyperlipidemia, demonstrating significant reductions in total cholesterol, LDL cholesterol, and triglycerides [, , ].
Q9: Are there any studies exploring the long-term effects of this compound treatment?
A9: While the provided abstracts highlight short-term studies, long-term investigations are essential to fully evaluate the efficacy and safety of this compound treatment [].
Q10: Are there any known safety concerns associated with this compound?
A10: While generally well-tolerated, this compound has been associated with rare instances of liver toxicity [, ]. This underscores the importance of careful patient monitoring and risk-benefit assessments during therapy.
Q11: Does this compound interact with other medications?
A11: this compound's potential to interfere with L-carnitine metabolism in hemodialysis patients has been reported []. Therefore, careful monitoring and potential dose adjustments may be necessary when co-administering this compound with L-carnitine.
Q12: How does the structure of this compound contribute to its activity?
A12: Research focusing on this compound and similar diphenylmethane derivatives has explored structure-activity relationships [, ]. Modifications to the aromatic rings, the ester side chain, and the methylene bridge can influence the compound's potency, selectivity, and pharmacokinetic properties.
Q13: What analytical techniques are employed to quantify this compound and its metabolites?
A13: High-performance liquid chromatography (HPLC) methods, often coupled with fluorescence detection, are commonly used for quantifying this compound and its metabolites in biological samples [, , ]. These methods require rigorous validation to ensure accuracy, precision, and specificity [].
Q14: How does this compound compare to other lipid-lowering agents?
A14: While this compound shows efficacy in lowering lipids, comparing its performance, cost, and overall impact with other available lipid-lowering agents, such as statins or fibrates, is crucial for making informed treatment decisions [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


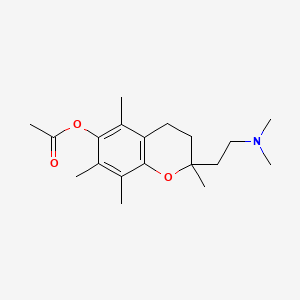
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)
